3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a thiadiazolyl group
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core oxazole structure, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide
- N-(3-chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-11-7-3-4-8-13(11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-9-5-6-10-15(14)21/h3-10H,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJZRDDZCRVUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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